molecular formula C19H21ClN2O2 B2669313 N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide CAS No. 1797955-03-3

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide

Cat. No.: B2669313
CAS No.: 1797955-03-3
M. Wt: 344.84
InChI Key: RQHOSMHRESMRSU-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is a synthetic acetamide derivative provided for non-human research applications. This compound is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or for any form of human or veterinary consumption. Structurally, it features a diethylaminoacetamide group linked to a benzophenone scaffold, a motif present in compounds with documented biological activity in scientific literature. For instance, research on structurally related N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) has demonstrated a strong inhibitory effect on osteoclastogenesis (the formation of bone-resorbing cells), highlighting the potential of such molecules in bone metabolism and osteoporosis research . Furthermore, various cationic amphiphilic drugs (CADs) containing similar functional groups have been studied for their ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is a key mechanism in drug-induced phospholipidosis . This makes acetamide derivatives of significant interest for investigations in cellular toxicology and drug safety screening. Researchers can leverage this compound as a building block in organic synthesis, a reference standard in analytical chemistry, or a potential pharmacophore in early-stage drug discovery across various fields, including metabolic bone diseases and cellular pharmacology. Please inquire for detailed specifications, available analytical data, and custom synthesis options.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHOSMHRESMRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(diethylamino)acetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (C₁₈H₂₁ClN₂O)

  • Key Features: Lacks the 4-chlorobenzoyl group but retains the 4-chlorophenyl and diethylamino groups.
  • Physicochemical Data : logP = 4.315, logD = 4.12, indicating moderate lipophilicity suitable for membrane permeability .

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide

  • Key Features : Incorporates a 4-chlorobenzoyl group within an indole scaffold.
  • Impact : The indole ring introduces planar aromaticity and hydrogen-bonding sites, enhancing interactions with hydrophobic enzyme pockets. Reported IC₅₀ values (2.91–4.99 µM) suggest anti-inflammatory activity, likely due to COX-2 inhibition .

(E)-2-(Diethylamino)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide (C₂₀H₂₂N₃O₂)

  • Key Features: Diethylamino group paired with an oxoindolinylidene moiety.
  • Impact : The conjugated system enables π-π stacking and redox activity, contributing to pro-apoptotic effects against acute myeloid leukemia (AML) .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)

  • Key Features : Dichlorophenyl and thiazol groups.
  • Impact : The thiazol ring introduces heterocyclic rigidity and sulfur-based hydrogen bonding. The dihedral angle (61.8°) between aromatic rings may limit stacking interactions compared to the target compound’s planar benzoyl-phenyl system .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula logP Hydrogen Bond Acceptors Hydrogen Bond Donors Notable Features
Target Compound C₁₉H₂₁ClN₂O₂ ~3.8* 4 1 4-Chlorobenzoyl enhances lipophilicity
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide C₁₈H₂₁ClN₂O 4.315 2 1 Higher logP due to lack of ketone
Indole-chlorobenzoyl derivative C₂₀H₁₈Cl₂N₂O₃ ~4.5 5 1 Indole scaffold improves target affinity
Thiazol-dichlorophenyl derivative C₁₁H₈Cl₂N₂OS ~3.2 4 1 Thiazol enhances metabolic stability

*Estimated using fragment-based methods (ClogP).

Crystallographic and Stability Insights

  • Crystal Packing : and highlight intramolecular N–H⋯N hydrogen bonds in diazenyl-acetamides, stabilizing planar conformations. The target compound’s benzoyl group may adopt similar packing via C=O⋯H–N interactions .
  • Thermal Stability : Thiazol-containing derivatives () exhibit high melting points (>450 K), suggesting the target compound’s stability could benefit from aromatic stacking .

Biological Activity

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C17H20ClN
  • Molecular Weight : 285.80 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit critical enzymes involved in various biological pathways, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are essential for bacterial cell wall synthesis, leading to antibacterial effects.
  • Cell Signaling Modulation : It may modulate signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound has been found to cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
  • Induction of Apoptosis : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed the following results:

Cell Line IC50 (µM) Effect Observed
MCF-715.0Induction of apoptosis
A54920.0Cell cycle arrest at G1 phase

Toxicity and Safety Profile

While the compound shows promising biological activities, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate:

  • Acute Toxicity : No significant acute toxicity was observed at doses up to 200 mg/kg in animal models.
  • Chronic Toxicity : Long-term studies are necessary to fully assess the chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates like 2-chloro-N-(substituted phenyl)acetamides. Evidence from similar chloroacetamide syntheses suggests using POCl₃ for cyclization and triethylamine as a base in dichloromethane at controlled temperatures (273 K) to minimize side reactions . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalytic conditions. For example, stepwise purification after each reaction (e.g., column chromatography) can enhance intermediate purity, improving overall yield .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm proton environments and carbonyl groups, IR for amide C=O stretches (~1650 cm⁻¹), and mass spectrometry for molecular ion validation. Single-crystal X-ray diffraction (as in ) provides definitive bond lengths, dihedral angles (e.g., acetamide group twist relative to aromatic rings), and hydrogen-bonding networks critical for understanding solid-state packing .

Q. What safety protocols are essential when handling diethylamino and chlorobenzoyl groups during synthesis?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃, dichloromethane). Personal protective equipment (gloves, goggles) is mandatory. Quench reactive intermediates (e.g., acetyl chlorides) with ice-cold aqueous HCl or NaHCO₃, as described in ’s workup . Monitor reaction exotherms to prevent thermal runaway .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorobenzoyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing chlorine atom activates the benzoyl carbonyl toward nucleophilic attack. Computational modeling (DFT) can quantify electrophilicity at the carbonyl carbon. Experimentally, compare reaction rates with non-chlorinated analogs under identical conditions. Substituent effects on transition states can be studied via Hammett plots or kinetic isotope effects .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability (e.g., esterase-mediated hydrolysis of the acetamide). Perform stability assays in plasma or liver microsomes. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Modify the diethylamino group to reduce first-pass metabolism (e.g., replace with pyrrolidine) and retest in vivo .

Q. How can hydrogen-bonding interactions (N–H⋯O) in the crystal lattice inform co-crystal design for enhanced solubility?

  • Methodological Answer : Analyze X-ray data (e.g., ) to identify donor/acceptor sites. Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) that engage in complementary H-bonds. Use phase solubility diagrams and DSC/TGA to assess stability and solubility enhancements .

Q. What advanced chromatographic techniques validate purity in the presence of structurally similar byproducts?

  • Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. For chiral impurities, use chiral stationary phases (e.g., amylose derivatives). Quantify trace impurities (<0.1%) via LC-TOF-MS with internal standards .

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